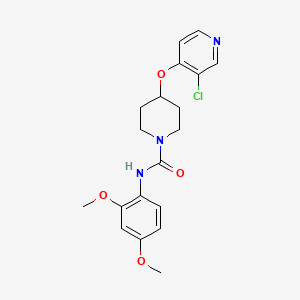![molecular formula C8H13Cl2N7 B2930820 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride CAS No. 2413903-76-9](/img/structure/B2930820.png)
5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of PTP includes a piperazine ring and a tetrazolo[1,5-a]pyrazine ring. The presence of these rings contributes to its unique properties and potential applications.Physical And Chemical Properties Analysis
Piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A significant application of 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine derivatives has been observed in the synthesis and biological evaluation of compounds for their affinity towards 5-HT3 receptors. A series of piperazinopyrrolo[1,2-a]thieno[3,2-e]- and -[2,3-e]pyrazine derivatives were prepared to determine their high affinity on the 5-HT3 receptors and selectivity against other 5-HT receptor subtypes. Various substitutions on the piperazine and thiophene ring of the pyrrolothienopyrazine moieties were explored, with some compounds showing nanomolar range affinity for 5-HT3 receptors and significant selectivity. Notably, some compounds exhibited partial agonist characteristics and, interestingly, one compound demonstrated potent anxiolytic-like activity in vivo at very low doses, highlighting their potential application in anxiety treatment and receptor-specific research (Rault et al., 1996).
Genotoxicity and Metabolic Activation
Another research direction involves the investigation of genotoxicity and the role of metabolic activation in compounds related to 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine. A specific study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a potent 5-HT2C agonist, revealed a dose-dependent increase in reverse mutations in certain strains, indicating genotoxicity that was metabolism-dependent. This work provides insights into the metabolic pathways leading to reactive intermediates and the mechanisms underlying mutagenicity, essential for drug safety evaluation and understanding the metabolic fate of similar compounds (Kalgutkar et al., 2007).
Antimicrobial Activity
Additionally, the synthesis and evaluation of piperazine and triazolo-pyrazine derivatives have demonstrated antimicrobial potential. This research involved creating new derivatives and assessing their activity against various bacterial and fungal strains, with certain compounds showing superior antimicrobial properties. Such findings highlight the relevance of these compounds in developing new antimicrobial agents, contributing to the battle against resistant microbial strains (Patil et al., 2021).
Biofilm and MurB Inhibitors
Exploration into novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers has uncovered potent bacterial biofilm and MurB inhibitors. These compounds showed excellent biofilm inhibition activities and MurB inhibitory activity, suggesting their potential application in treating bacterial infections and inhibiting biofilm formation, a critical factor in antibiotic resistance (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
5-piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7.2ClH/c1-3-14(4-2-9-1)8-6-10-5-7-11-12-13-15(7)8;;/h5-6,9H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBGUXTZCKGUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC3=NN=NN23.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2930737.png)
![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)
![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)
![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)
![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)
![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile](/img/structure/B2930744.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2930745.png)

![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)
![Methyl 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-2-(ethylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930754.png)
![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2930755.png)
![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)

